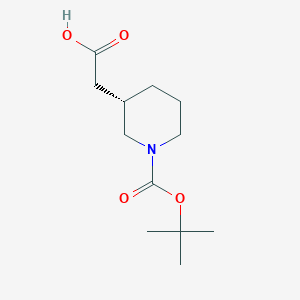

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

CAS No.: 941289-27-6

Cat. No.: VC2415648

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941289-27-6 |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.3 g/mol |

| IUPAC Name | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |

| Standard InChI Key | QZYGREZDLJVVSV-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O |

Introduction

Chemical Structure and Properties

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid contains a piperidine heterocycle with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid side chain extending from the 3-position with S-stereochemistry. This configuration provides a versatile platform for further chemical modifications while maintaining stereochemical integrity at the critical 3-position.

The compound possesses the molecular formula C12H21NO4 with a molecular weight of 243.299 g/mol, and is typically available in solid form at 95% purity for research applications . The Boc protecting group serves as a temporary protection for the secondary amine in the piperidine ring, enabling selective reactions at other functional sites within the molecule.

Physical and Chemical Characteristics

The key physicochemical properties of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.299 g/mol |

| Physical State | Solid |

| Purity (typical) | 95% |

| Storage Temperature | Ambient |

| CAS Number | 941289-27-6 |

| MDL Number | MFCD03094722 |

The compound's structure contains several key features that contribute to its versatility in synthesis:

-

A six-membered piperidine ring providing a rigid scaffold

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, offering orthogonal protection options

-

A carboxylic acid functionality that serves as a reactive handle for further transformations

-

Defined S-stereochemistry at the 3-position, critical for biological activity

Applications in Pharmaceutical Research

(S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in developing analgesics and anti-inflammatory drugs. The compound's stereochemically defined structure is crucial for creating molecules with specific biological activities and receptor interactions.

Medicinal Chemistry Applications

In medicinal chemistry, this compound provides several advantages:

-

The protected piperidine nitrogen allows for selective functionalization at other positions

-

The carboxylic acid group serves as a versatile handle for amide formation, esterification, or reduction

-

The defined stereochemistry enables development of compounds with precise spatial arrangements required for biological target binding

-

The piperidine scaffold appears in numerous pharmaceutically active compounds, making this an important building block

The specific stereochemistry at the 3-position of the piperidine ring influences how derivative compounds interact with biological targets, potentially leading to improved efficacy and selectivity in drug candidates.

Central Nervous System Drug Development

Researchers leverage (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid to explore new drug formulations, particularly those targeting the central nervous system. The compound and its derivatives may possess properties that facilitate crossing the blood-brain barrier, making them valuable starting points for developing treatments for neurological and psychiatric conditions .

The balanced lipophilicity provided by the piperidine ring structure combined with the hydrophilic carboxylic acid group creates molecules with physicochemical properties conducive to CNS penetration when appropriately modified.

Applications in Peptide Chemistry

The compound is extensively employed in peptide synthesis, where its protective Boc group allows for selective reactions, enhancing the efficiency of creating complex peptide structures. This orthogonal protection strategy is crucial in multi-step peptide synthesis.

Advantage in Peptide Synthesis

In peptide synthesis, (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid offers several key benefits:

-

The Boc protecting group can be selectively removed under acidic conditions without affecting other common protecting groups

-

The carboxylic acid functionality allows direct incorporation into peptide backbones via standard coupling methods

-

The piperidine ring introduces conformational constraints that may enhance peptide stability and binding properties

-

The defined stereochemistry ensures consistent peptide secondary structure formation

These properties make the compound particularly valuable in the design and synthesis of peptidomimetics and peptide-based therapeutics with enhanced pharmacological properties.

Peptidomimetic Development

When incorporated into peptides, the piperidine ring structure can serve as a rigid scaffold that mimics specific peptide conformations. This conformational restriction often leads to:

-

Increased metabolic stability compared to natural peptides

-

Enhanced binding affinity to target receptors

-

Improved selectivity for specific biological targets

-

Better pharmacokinetic properties for drug development

These advantages make (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid an important tool in developing peptide-based drugs with improved clinical properties.

Bioconjugation Applications

The compound finds application in bioconjugation processes, facilitating the attachment of drugs to biomolecules, which can improve targeted delivery and reduce side effects. The carboxylic acid functionality provides a convenient handle for conjugation chemistry, while the protected amine offers additional synthetic versatility.

Drug-Biomolecule Conjugates

In the development of drug-biomolecule conjugates, (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid and its derivatives can serve as linkers that connect therapeutic payloads to targeting moieties such as antibodies, peptides, or other biomolecules. This application is particularly valuable in:

-

Antibody-drug conjugates for targeted cancer therapy

-

Peptide-drug conjugates for improved delivery to specific tissues

-

Diagnostic imaging agent development

The defined stereochemistry of the compound ensures consistent conjugation and predictable spatial arrangements in the resulting bioconjugates.

Targeted Drug Delivery Systems

By incorporating (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid into drug delivery systems, researchers can develop molecules that selectively accumulate in target tissues. This targeting capability enhances therapeutic efficacy while minimizing systemic exposure and associated side effects, a critical consideration in the development of next-generation pharmaceuticals.

Research on Neurotransmitter Modulation

The compound is studied for its potential effects on neurotransmitter systems, making it valuable in neuropharmacology research aimed at treating conditions like depression and anxiety. Derivatives incorporating the (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid scaffold may interact with various neurotransmitter receptors and transporters in the brain.

Neuropsychiatric Applications

Derivatives of (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid have shown potential in modulating various neurotransmitter systems, including:

-

Serotonergic pathways involved in mood regulation

-

Dopaminergic systems relevant to reward and motivation

-

GABAergic inhibitory neurotransmission

These interactions make the compound and its derivatives promising starting points for developing new treatments for depression, anxiety disorders, and other neuropsychiatric conditions.

Development of Novel Neurological Therapeutics

By serving as a building block for compounds that target specific neurotransmitter systems, (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid contributes to the development of novel treatments for neurological disorders. The specific stereochemistry of the compound influences how derivative drugs interact with their targets, potentially leading to more selective therapeutic agents with improved side effect profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume